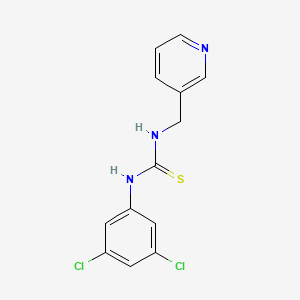
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-N’-(3-pyridinylmethyl)thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-N’-(3-pyridinylmethyl)thiourea typically involves the reaction of 3,5-dichloroaniline with 3-pyridinecarboxaldehyde in the presence of a thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-dichlorophenyl)-N’-(3-pyridinylmethyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiourea derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: N-(3,5-dichlorophenyl)-N’-(3-pyridinylmethyl)thiourea is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a candidate for drug development.
Medicine: The compound’s potential as an enzyme inhibitor also extends to medicinal chemistry, where it is being investigated for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, N-(3,5-dichlorophenyl)-N’-(3-pyridinylmethyl)thiourea is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the design of novel catalysts.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-N’-(3-pyridinylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the associated biological pathway. This inhibition can lead to therapeutic effects, particularly in the treatment of diseases where the targeted enzyme plays a crucial role.
Comparison with Similar Compounds
- N-(3,5-dichlorophenyl)-N’-(2-pyridinylmethyl)thiourea
- N-(3,5-dichlorophenyl)-N’-(4-pyridinylmethyl)thiourea
- N-(3,5-dichlorophenyl)-N’-(3-pyridinylethyl)thiourea
Uniqueness: N-(3,5-dichlorophenyl)-N’-(3-pyridinylmethyl)thiourea stands out due to its specific substitution pattern on the phenyl and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to inhibit specific enzymes more effectively than its analogs highlights its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-4-11(15)6-12(5-10)18-13(19)17-8-9-2-1-3-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKSJQBJFBQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
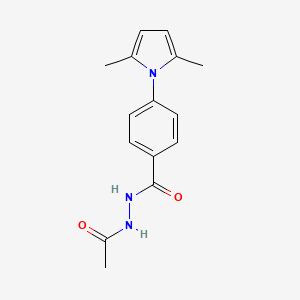
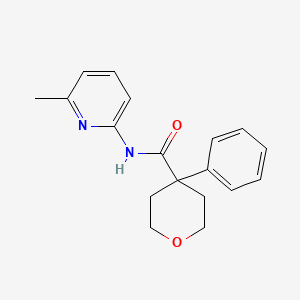
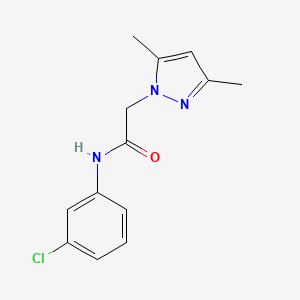
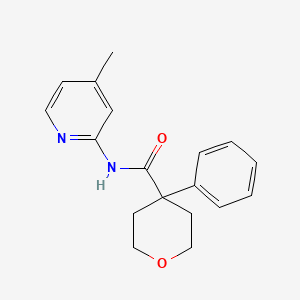

![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)
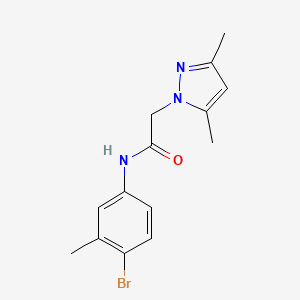
![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)
![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)
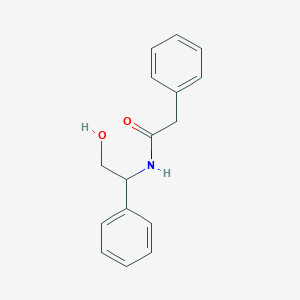
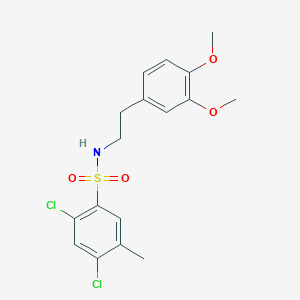
![2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)
![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)
